benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
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Overview
Description
Benzo[b]thiophene is a class of heterocyclic compound . It is a structural motif in pharmaceuticals and biologically active molecules . They are usually considered as important structural motifs in pharmaceuticals and biologically active molecules .
Synthesis Analysis
A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .Molecular Structure Analysis
The solid-state structure of similar compounds was determined by single-crystal X-ray diffraction . This revealed a four-coordinated dimethylboryl centre .Chemical Reactions Analysis
A reaction pathway for the palladium-catalyzed synthesis of 2-substituted benzo[b]thiophenes from 2-halophenols and alkynes, which consists of two steps: the Sonogashira coupling of 2-halothiophenol with the alkyne and the subsequent cyclization of 2-alkynylthiophenol .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .Scientific Research Applications
Antitumor Activity
Compounds with structural similarities to benzo[b]thiophen-2-yl derivatives have been explored for their antitumor properties. For instance, derivatives of benzo[c]cyclohepta[d]pyrimidines have shown potent antitumor activity against various cancer cell lines, including liver and breast cancer cell lines (Edrees & Farghaly, 2017)[https://consensus.app/papers/synthesis-antitumor-activity-edrees/334dea11919f50238ebbf1419e1ce239/?utm_source=chatgpt]. These findings suggest that our compound of interest may also possess antitumor capabilities, warranting further investigation in this direction.
Enhancement of Polymer Solar Cell Efficiency
Research on thieno[3,4-b]-thiophene/benzodithiophene compounds, similar to the thiophene moiety present in the specified compound, has demonstrated significant improvements in the efficiency of polymer solar cells through solvent treatment (Zhou et al., 2013)[https://consensus.app/papers/high‐efficiency-polymer-solar-cells-enhanced-solvent-zhou/3a4adab402c154b8bf4c0347b213ac7a/?utm_source=chatgpt]. This indicates the potential of benzo[b]thiophen-2-yl derivatives in enhancing renewable energy technologies.
Heterocyclic Chemistry Applications
The synthesis and transformation of thiophene derivatives play a crucial role in the development of new heterocyclic compounds with varied biological and chemical properties. Studies have explored novel transformations of thiophene compounds for synthesizing heterocycles like thienopyrimidines, which are valuable in creating new materials and drugs (Pokhodylo et al., 2010)[https://consensus.app/papers/novel-selected-tandem-transformations-amino-pokhodylo/d01ea8a195575fb1868f5bae3e3a2ab0/?utm_source=chatgpt]. Given this, the compound may serve as a precursor or building block in synthesizing novel heterocyclic molecules with potential applications in materials science and pharmacology.
Future Directions
Mechanism of Action
- The primary target of this compound is the 5-HT1A receptor . This receptor belongs to the serotonin (5-hydroxytryptamine, 5-HT) receptor family and plays a crucial role in regulating various physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Target of Action
Mode of Action
properties
IUPAC Name |
1-benzothiophen-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-18(17-7-11-3-1-2-4-16(11)23-17)21-12-5-6-15(21)13-9-19-10-20-14(13)8-12/h1-4,7,9-10,12,15H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKLJNFQGCJQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone |
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